Furazan, 3,4-bis(chloroacetylamino)-
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Overview
Description
N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) is a chemical compound with the empirical formula C6H6Cl2N4O3 and a molecular weight of 253.04 g/mol This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) typically involves the reaction of 2-chloroacetamide with an oxadiazole precursor under specific conditions. One common method involves the use of trichloroacetic anhydride to form the oxadiazole ring, followed by the reaction with ammonia in methanol to yield the final product . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroacetamide groups.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while oxidation can lead to the formation of oxadiazole N-oxides.
Scientific Research Applications
N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and energetic materials.
Mechanism of Action
The mechanism of action of N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The chloroacetamide groups can also form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .
Comparison with Similar Compounds
N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) can be compared with other similar compounds, such as:
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate: Known for its energetic properties and potential as a TNT alternative.
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C6H6Cl2N4O3 |
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Molecular Weight |
253.04 g/mol |
IUPAC Name |
2-chloro-N-[4-[(2-chloroacetyl)amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C6H6Cl2N4O3/c7-1-3(13)9-5-6(12-15-11-5)10-4(14)2-8/h1-2H2,(H,9,11,13)(H,10,12,14) |
InChI Key |
GCUTXDUNVVYCKK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC1=NON=C1NC(=O)CCl)Cl |
Origin of Product |
United States |
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